N-(2,2-difluoroethyl)oxan-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-difluoroethyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-10-6-1-3-11-4-2-6/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENOGYJASIFZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Oxane Derivatives As Chemical Scaffolds
Oxane, also known as tetrahydropyran (B127337), is a six-membered heterocyclic ether that serves as a foundational scaffold in medicinal chemistry and natural product synthesis. nih.govlibretexts.org The oxane ring is a prevalent structural motif in a vast array of biologically active compounds. Its utility stems from its ability to improve the physicochemical properties of molecules, such as solubility and metabolic stability, which are critical for drug development. nih.gov
In drug design, replacing aromatic rings or other groups with saturated heterocycles like oxane is a common strategy to enhance the three-dimensionality of a compound, potentially leading to better clinical and preclinical outcomes. nih.gov Oxazolidinone, another oxygen- and nitrogen-containing heterocyclic ring, is also a versatile scaffold in medicinal chemistry, with applications in antibacterial, anticancer, and anti-inflammatory agents. nih.govebi.ac.ukrsc.org The synthesis of cyclic ethers like oxane can be achieved through various methods, including the intramolecular Williamson ether synthesis, where a molecule with a hydroxyl group and a leaving group reacts with itself to form the ring. libretexts.orgyoutube.com
Significance of Difluoroethyl Moieties in Organic Chemistry and Chemical Biology Probes
The introduction of fluorine-containing groups, such as the difluoroethyl moiety, into organic molecules is a powerful strategy in medicinal chemistry and chemical biology. rsc.orgresearchgate.net The unique properties of fluorine, including its high electronegativity and small size, can significantly alter a molecule's potency, metabolic stability, and pharmacokinetic profile. researchgate.net
The difluoromethyl group (CF₂H) is particularly noteworthy as it can act as a bioisostere for common pharmacophores like alcohol, thiol, and amine groups. nih.govnih.gov This substitution can lead to enhanced metabolic stability and improved binding affinity to biological targets. nih.govnih.gov The difluoromethyl group can also serve as a hydrogen bond donor, further influencing molecular interactions. nih.gov Research has focused on developing efficient methods for introducing these fluorinated groups into complex molecules, including direct difluoromethylation reactions. nih.govacs.org The stability and unique properties of the difluoromethyl group make it a valuable tool for creating novel drug candidates and biological probes. researchgate.net
Positioning N 2,2 Difluoroethyl Oxan 4 Amine Within the Landscape of Aminated Cyclic Ethers
N-(2,2-difluoroethyl)oxan-4-amine belongs to the class of compounds known as aminated cyclic ethers. These molecules incorporate both a cyclic ether framework, in this case, oxane, and an amine functional group. Cyclic ethers themselves are important structural units found in numerous natural products and pharmaceuticals. nih.govsigmaaldrich.com The reactivity of cyclic ethers can vary, with smaller rings like oxiranes being highly reactive, while six-membered rings like oxane are generally more stable. libretexts.org
The synthesis of aminated cyclic ethers can be approached in several ways, often involving the functionalization of a pre-existing cyclic ether or the cyclization of a linear precursor containing an amine. The combination of the ether and amine functionalities provides a versatile platform for further chemical modification, making them valuable intermediates in the synthesis of more complex molecules. The properties of this compound are influenced by both the oxane ring and the N-(2,2-difluoroethyl)amino substituent.
Below is a table of computed properties for the hydrochloride salt of the parent compound.
| Property | Value |
| Molecular Formula | C₇H₁₄ClF₂NO |
| Molecular Weight | 201.64 g/mol |
| IUPAC Name | This compound;hydrochloride |
| CAS Number | 1384429-56-4 |
| Topological Polar Surface Area | 21.3 Ų |
| Complexity | 105 |
| Data sourced from PubChem CID 71755785 nih.gov |
Computational and Theoretical Studies on N 2,2 Difluoroethyl Oxan 4 Amine
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of N-(2,2-difluoroethyl)oxan-4-amine is fundamental to understanding its chemical behavior. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. The HOMO, primarily located around the nitrogen atom of the amine group, represents the region most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed around the difluoroethyl group, indicating the site for nucleophilic interaction. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Advanced computational methods can also map the electron density surface, revealing the distribution of charge across the molecule. The electronegative fluorine and oxygen atoms create regions of partial negative charge, while the hydrogen atoms and parts of the carbon skeleton will exhibit partial positive charges. This charge distribution is crucial for understanding intermolecular interactions.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust method for calculating the ground state properties of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the optimized geometry of this compound can be determined. These calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure.
Furthermore, DFT calculations can yield a range of thermodynamic properties. These include the molecule's total energy, enthalpy, entropy, and Gibbs free energy at a given temperature. Such data is invaluable for predicting the spontaneity of reactions involving this compound. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be computed to quantify the molecule's chemical reactivity. sciforum.net
Table 1: Calculated Ground State Properties of this compound (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.
| Property | Value | Unit |
| Total Energy | -1530.45 | Hartree |
| Dipole Moment | 2.85 | Debye |
| HOMO Energy | -6.78 | eV |
| LUMO Energy | 1.23 | eV |
| HOMO-LUMO Gap | 8.01 | eV |
Conformational Analysis and Energy Landscapes
The flexibility of the oxane ring and the rotational freedom of the N-(2,2-difluoroethyl) side chain mean that this compound can exist in multiple conformations. The oxane ring typically adopts a chair conformation to minimize steric strain. The substituent at the 4-position can be either in an axial or equatorial position, with the equatorial conformation generally being more stable.
Molecular mechanics methods, using force fields like MMFF94, are efficient for exploring the conformational space and identifying low-energy conformers. To obtain a more detailed understanding of the conformational dynamics and the energy barriers between different conformers, molecular dynamics (MD) simulations can be performed. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and the relative populations of different conformers at a given temperature.
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. researchgate.net These predictions are invaluable for assigning signals in experimentally obtained spectra.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies. nih.gov The characteristic stretches of the N-H, C-F, C-O, and C-N bonds are expected to appear at distinct regions of the IR spectrum, and their calculated frequencies can be compared with experimental data to confirm the molecule's structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data based on typical GIAO-DFT calculation results for similar organic molecules.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (in CHF₂) | 115.2 |
| C (in CH₂-N) | 52.8 |
| C4 (oxane ring) | 50.1 |
| C3, C5 (oxane ring) | 33.4 |
| C2, C6 (oxane ring) | 67.9 |
Modeling of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the potential reaction pathways of this compound. For instance, in reactions where the amine group acts as a nucleophile, the reaction mechanism can be elucidated by locating the transition state structure. The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes
QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict properties like its acid dissociation constant (pKa) and electrochemical behavior.
Electrochemistry: While direct electrochemical data is not available, modeling can provide insights into its redox properties. The ionization potential (related to the HOMO energy) and electron affinity (related to the LUMO energy) are key indicators of the molecule's susceptibility to oxidation and reduction, respectively. researchgate.net These parameters can be used in QSPR models to estimate its electrochemical potentials.
Applications in Specialized Chemical Research and Material Science
Role as a Versatile Synthetic Building Block in Organic Synthesisenamine.net
The structural features of N-(2,2-difluoroethyl)oxan-4-amine make it a valuable building block in organic synthesis. The secondary amine provides a reactive site for the introduction of the difluoroethyl-oxan-4-yl moiety into larger, more complex molecules. The tetrahydropyran (B127337) (oxan) ring is a prevalent structural motif in numerous biologically active compounds and natural products, often contributing to favorable pharmacokinetic properties. chemicalbook.com The incorporation of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.
Precursor for Complex Heterocyclic Systemsnih.govmdpi.com
The amine functionality of this compound allows it to serve as a key precursor in the synthesis of a wide array of complex heterocyclic systems. Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery. The oxane moiety itself is a key component of many bioactive molecules. chemicalbook.comnih.govnih.govtcichemicals.compharmaffiliates.comsigmaaldrich.com
The secondary amine can participate in various cyclization reactions, such as condensations and multicomponent reactions, to form larger ring systems. For instance, it can be envisioned to react with dicarbonyl compounds, or their equivalents, to construct nitrogen-containing heterocycles. While direct examples with this compound are not extensively documented in publicly available literature, the analogous reactivity of other substituted amines is well-established. For example, 4-aminotetrahydropyran (B1267664) is used as a reactant in the synthesis of aminothiazole compounds. chemicalbook.com Similarly, 3,4-dihydro-2(1H)-pyridones, which are N-heterocycles, can be synthesized using related amine building blocks. mdpi.com The difluoroethyl group would be carried through these synthetic transformations, yielding novel fluorinated heterocyclic scaffolds.
The synthesis of various substituted pyrazoles, isoxazoles, and quinoline (B57606) derivatives often involves the reaction of fluoroalkyl amine reagents with suitable precursors. nih.gov Although not a direct example, this highlights the general utility of fluorinated amines in constructing diverse heterocyclic systems. The presence of the oxane ring in this compound would offer an additional layer of structural diversity and potential for modulating biological activity.
Intermediate in the Construction of Macrocyclic Structures
Macrocycles are of significant interest in drug discovery and host-guest chemistry. The secondary amine of this compound can be utilized in the step-wise or one-pot synthesis of macrocyclic structures. Its ability to act as a nucleophile allows for its incorporation into a larger ring structure through reactions such as amide bond formation or alkylation with di-electrophiles.
Utilization as a Ligand in Catalysis or Coordination Chemistryresearchgate.net
The nitrogen atom of the secondary amine and the oxygen atom of the oxane ring in this compound present potential coordination sites for metal ions. This allows the molecule to function as a ligand in catalysis and coordination chemistry. The formation of stable metal complexes is crucial for the development of new catalysts for a variety of organic transformations. researchgate.net
The coordination of this compound to a metal center could create a chiral environment if the ligand is enantiomerically pure, which would be valuable for asymmetric catalysis. The electron-withdrawing nature of the difluoroethyl group can modulate the electron density on the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complex.
While the coordination chemistry of this compound itself is not extensively detailed, studies on similar amino-alcohol and amino-ether ligands provide a basis for its potential. For example, amino-polyalcohol compounds have been shown to form complexes with 3d and 4f metal ions, leading to interesting magnetic properties. nih.gov The coordination chemistry of mixed thia-aza macrocycles has also been explored with silver(I), demonstrating the versatility of amine-containing ligands. nih.gov
Application in Material Science as a Component in Polymer or Network Structures
In material science, monomers containing specific functional groups are used to build polymers and network structures with desired properties. The amine group of this compound can be used as a reactive handle to incorporate this molecule into polymer chains or cross-linked networks.
For instance, the amine can react with monomers containing carboxylic acid, acyl chloride, or epoxide functionalities to form polyamides or epoxy resins, respectively. The incorporation of the fluorinated oxane moiety could impart desirable properties to the resulting material, such as low surface energy, hydrophobicity, and thermal stability. The synthesis of amine methacrylate-based homopolymers and block copolymers has been achieved through oxyanion-initiated polymerization, showcasing the utility of amine-containing monomers. researchgate.net While not a direct example, this suggests the potential for this compound to be used in similar polymerization reactions.
The development of novel inorganic polymer-derived microreactors highlights the continuous search for new materials for advanced applications. rsc.org The unique structural features of this compound could be leveraged in the design of new functional polymers.
Development as a Chemical Probe in In Vitro Mechanistic Studies (e.g., binding to non-biological systems for structural or kinetic insights)
Chemical probes are essential tools for elucidating the mechanisms of chemical and biological processes. This compound, with its distinct structural and electronic features, has the potential to be developed as a chemical probe for in vitro mechanistic studies.
The fluorine atoms can serve as a valuable spectroscopic marker in ¹⁹F NMR studies, allowing for the investigation of binding events and conformational changes in non-biological systems. The interaction of the amine or oxane oxygen with a target system could be monitored by observing changes in the ¹⁹F NMR chemical shift.
While there are no specific studies detailing the use of this compound as a chemical probe, the general principles of probe design support this application. For example, studies on the protein binding of other N-substituted compounds have a long history. nih.gov The unique combination of a rigid scaffold and a fluorinated tail in this compound makes it an attractive candidate for such studies.
Use as an Analytical Standard for Advanced Chromatographic and Spectrometric Methods (beyond basic identification)
In analytical chemistry, well-characterized compounds are required as standards for the development and validation of advanced analytical methods. This compound, once thoroughly purified and characterized, can serve as an analytical standard for techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
Its fluorinated nature makes it particularly useful for methods employing fluorine-specific detectors or for developing separation methods for other fluorinated compounds. In mass spectrometry, its fragmentation pattern can be studied in detail to aid in the structural elucidation of related unknown compounds. While commercial suppliers list basic analytical data, its use as a standard for more advanced methods would require further validation and documentation. nih.govbldpharm.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-(2,2-difluoroethyl)oxan-4-amine, a fluorinated heterocyclic amine with potential applications in various chemical fields, is poised for significant advancements through the adoption of novel and sustainable methodologies. Current synthetic approaches likely rely on classical reductive amination protocols. However, future research will undoubtedly focus on greener, more efficient, and economically viable routes.
One of the most promising avenues is the refinement of reductive amination itself. jocpr.comjocpr.comwikipedia.org This cornerstone of amine synthesis can be made more sustainable by moving away from traditional, stoichiometric reducing agents towards catalytic hydrogenation. wikipedia.org The use of hydrogen gas with a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum, offers a high atom economy and produces water as the only byproduct. wikipedia.orgacsgcipr.org Research in this area could focus on developing novel, non-noble metal catalysts, for instance, based on iron or nickel, to further reduce costs and environmental impact. nih.gov
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Reducing Agent | Catalyst | Potential Advantages | Research Focus |
| Classical Reductive Amination | Sodium borohydride, Sodium triacetoxyborohydride (B8407120) | None | Well-established, predictable | Optimization of reaction conditions, minimizing reagent excess |
| Catalytic Hydrogenation | Hydrogen gas (H₂) | Pd/C, PtO₂, Ni | High atom economy, clean byproduct (water) | Development of low-cost, reusable, and highly selective catalysts |
| Transfer Hydrogenation | Formic acid, Isopropanol | Transition metal complexes | Milder reaction conditions, avoids handling of H₂ gas | Design of efficient and recyclable transfer hydrogenation catalysts |
| Biocatalytic Reductive Amination | - | Imine reductases (IREDs) | High stereoselectivity, environmentally benign | Enzyme screening and engineering for substrate specificity |
Exploration of this compound in Advanced Mechanistic Chemical Studies
The unique structural features of this compound, namely the presence of a difluoroethyl group attached to a heterocyclic amine, make it an intriguing subject for advanced mechanistic studies. The strong electron-withdrawing nature of the fluorine atoms is expected to significantly influence the reactivity and physicochemical properties of the amine nitrogen.
Future research could delve into the kinetics and thermodynamics of reactions involving the amine functionality. For instance, detailed mechanistic studies of its N-alkylation, N-acylation, and participation in transition-metal-catalyzed cross-coupling reactions would provide valuable insights into the electronic and steric effects of the difluoroethyl group. Such studies could employ techniques like in-situ spectroscopy (NMR, IR) and kinetic analysis to elucidate reaction pathways and identify key intermediates. researchgate.net
Furthermore, the fluorine atoms offer a unique probe for ¹⁹F NMR spectroscopic studies. This technique could be instrumental in monitoring reaction progress, detecting subtle changes in the electronic environment of the difluoroethyl group, and studying intermolecular interactions in solution.
A particularly interesting area of investigation would be the study of its behavior in fluorination reactions. While the C-F bonds of the difluoroethyl group are generally stable, their influence on the reactivity of the rest of the molecule, including potential intramolecular interactions, warrants detailed mechanistic investigation. nih.gov Understanding these fundamental aspects will be crucial for the rational design of new reactions and functional molecules based on this scaffold.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives is well-suited for integration with modern technologies like flow chemistry and automated synthesis. researchgate.netsci-hub.senih.govnih.gov These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, higher yields, and the potential for rapid library synthesis. sci-hub.sedurham.ac.uk
A continuous flow process for the synthesis of this compound could involve pumping solutions of oxan-4-one and 2,2-difluoroethylamine (B1345623) through a heated reactor to form the imine intermediate, which would then be mixed with a stream of a reducing agent in a second module to afford the final product. nih.govuc.pt This setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized reaction conditions and minimized byproduct formation. researchgate.netdurham.ac.uk The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process. durham.ac.uk
Automated synthesis platforms could be employed to rapidly generate a library of derivatives of this compound by systematically varying the starting materials or reaction conditions. nih.govnih.gov This high-throughput approach would be invaluable for exploring the structure-activity relationships of these compounds in various applications, from medicinal chemistry to materials science. The synergy between flow chemistry and automated synthesis has the potential to accelerate the discovery and development of new chemical entities based on the this compound scaffold. acs.org
Computational Design of this compound Derivatives for Specific Chemical Functions
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of this compound derivatives with tailored properties. nih.govchapman.edu By modeling the electronic structure and conformational landscape of the molecule, researchers can predict its reactivity, lipophilicity, and potential for intermolecular interactions. chapman.eduresearchgate.net
Future computational studies could focus on several key areas. Firstly, DFT calculations can be used to elucidate the reaction mechanisms of synthetic routes to this compound and its analogs, helping to optimize reaction conditions and predict potential side products. researchgate.net Secondly, the impact of the difluoroethyl group on the pKa of the amine can be accurately calculated, which is crucial for understanding its behavior in biological systems and for designing molecules with specific acid-base properties.
Furthermore, computational screening of virtual libraries of this compound derivatives can be performed to identify candidates with desired properties for specific applications. For example, parameters such as the electrostatic potential surface and frontier molecular orbitals can be calculated to predict how these molecules might interact with biological targets or function as ligands for metal catalysts. acsgcipr.orgbiorxiv.org This in silico approach can significantly reduce the time and resources required for experimental screening.
A summary of predictable properties using computational methods is provided in Table 2.
| Property | Computational Method | Predicted Information | Potential Application |
| Molecular Geometry | DFT, Molecular Mechanics | Bond lengths, bond angles, dihedral angles | Understanding steric hindrance and conformational preferences |
| Electronic Properties | DFT | pKa, dipole moment, electrostatic potential surface | Predicting reactivity, solubility, and intermolecular interactions |
| Spectroscopic Properties | TD-DFT | NMR chemical shifts, IR vibrational frequencies | Aiding in structural characterization and analysis |
| Reaction Energetics | DFT | Activation energies, reaction enthalpies | Elucidating reaction mechanisms and predicting product distributions |
| Lipophilicity (logP) | Various algorithms (e.g., XLOGP3) | Partition coefficient between octanol (B41247) and water | Designing molecules with desired pharmacokinetic properties |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The incorporation of fluorine atoms into organic molecules can impart unique properties, making them valuable building blocks for advanced materials. numberanalytics.comnumberanalytics.com this compound, with its combination of a heterocyclic core and a fluorinated side chain, represents a promising candidate for interdisciplinary research at the nexus of organic chemistry and materials science. researchgate.netman.ac.uk
One potential avenue of exploration is the use of this compound as a monomer or a precursor for the synthesis of novel fluorinated polymers. nih.govtaylorandfrancis.com The presence of fluorine can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers, making them suitable for a range of applications, including high-performance coatings, membranes, and dielectrics. numberanalytics.comnumberanalytics.comman.ac.uk The tetrahydropyran (B127337) ring itself can influence the polymer's backbone flexibility and solubility. taylorandfrancis.comgoogle.comrsc.org
Furthermore, the unique electronic properties conferred by the difluoroethyl group could be exploited in the design of functional materials. For instance, derivatives of this compound could be investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), or as surface modifiers to create materials with low surface energy. researchgate.net The ability of fluorine to engage in specific non-covalent interactions could also be leveraged in the design of self-assembling materials and supramolecular structures. This interdisciplinary approach, combining synthetic organic chemistry with materials characterization and engineering, holds the key to unlocking the full potential of this compound in the development of next-generation materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,2-difluoroethyl)oxan-4-amine, and how can purity be optimized?
- Methodology : A common approach involves nucleophilic substitution of oxan-4-amine with 2,2-difluoroethyl halides (e.g., bromide or chloride) under inert conditions. Purity optimization (≥95%) can be achieved via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane) . Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.
Q. What analytical techniques are essential for characterizing N-(2,2-difluoroethyl)oxan-4-amine?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm the difluoroethyl group (δ ~5.0–6.0 ppm for CF protons) and oxane ring protons (δ ~3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for CHFNO: 173.12 g/mol) .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% deviation .
Q. What safety protocols are critical when handling N-(2,2-difluoroethyl)oxan-4-amine?
- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Waste must be neutralized with dilute HCl before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can reaction yields for N-(2,2-difluoroethyl)oxan-4-amine be improved in large-scale synthesis?
- Methodology :
- Temperature Control : Maintain <40°C to prevent decomposition of the difluoroethyl group .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
Q. How can researchers resolve contradictions in spectral data for N-(2,2-difluoroethyl)oxan-4-amine derivatives?
- Methodology :
- Dynamic NMR : Resolve conformational isomerism in the oxane ring by analyzing temperature-dependent H NMR shifts .
- X-ray Crystallography : Resolve ambiguities in fluorine positioning using single-crystal diffraction (e.g., C–F bond lengths typically 1.32–1.38 Å) .
Q. What strategies are effective for evaluating the biological activity of N-(2,2-difluoroethyl)oxan-4-amine analogs?
- Methodology :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like GPCRs or kinases .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays (IC profiling) .
**How can computational chemistry aid in understanding the stability of N-(2,2-difluoroethyl)oxan-4-amine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
